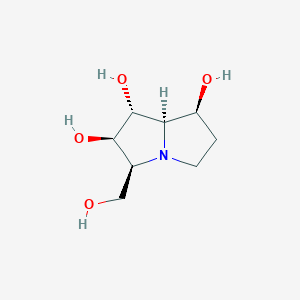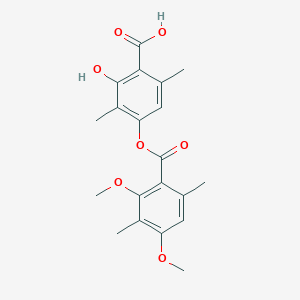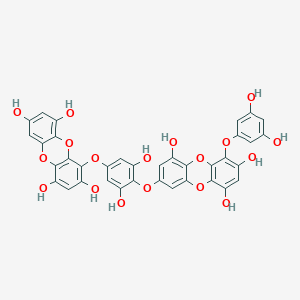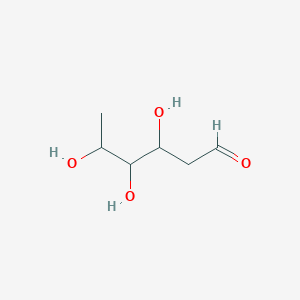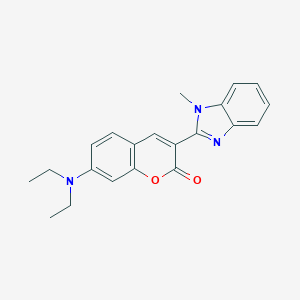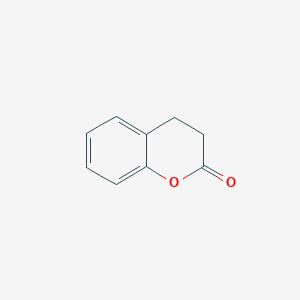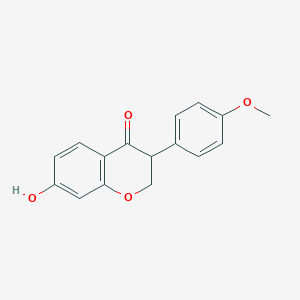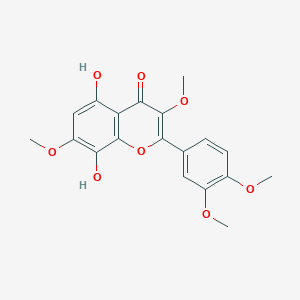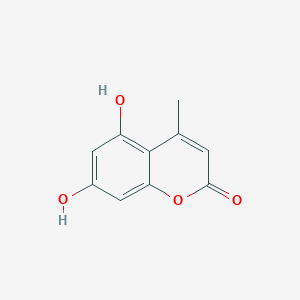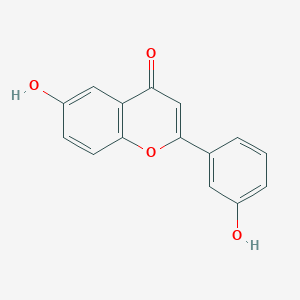
3',6-Dihydroxyflavone
描述
3’,6-Dihydroxyflavone (3,6-DHF) is an anti-cancer agent . It dose- and time-dependently decreases cell viability and induces apoptosis by activating the caspase cascade, cleaving poly (ADP-ribose) polymerase (PARP). 3,6-DHF increases intracellular oxidative stress and lipid peroxidation .
Molecular Structure Analysis
The molecular formula of 3’,6-Dihydroxyflavone is C15H10O4 . It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The structure of 3’,6-Dihydroxyflavone includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) and a heterocyclic pyrone ring © .Chemical Reactions Analysis
3’,6-Dihydroxyflavone has been found to interact with bovine serum albumin (BSA) on PEG-coated silver nanoparticles . These interactions give rise to the formation of intermolecular and intramolecular H bonds .Physical And Chemical Properties Analysis
3’,6-Dihydroxyflavone is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 477.1±45.0 °C at 760 mmHg, and a flash point of 186.2±22.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学研究应用
Anti-Cancer Properties
3',6-Dihydroxyflavone has shown promising anti-cancer properties. It induces apoptosis in leukemia HL-60 cells through mechanisms involving reactive oxygen species-mediated p38 MAPK/JNK pathway, caspase cascade activation, and altered glutathione-redox balance (Chang et al., 2010). Additionally, it exhibits cytotoxic activity in human cervical cancer cells, acting through toll-like receptor 4/CD14, p38 MAPK, JNK, ERK, and COX-2 pathways (Lee et al., 2014).
Neuroprotective Effects
3',6-Dihydroxyflavone derivatives, such as 7,8-Dihydroxyflavone, have shown potential as treatments for neurodegenerative diseases. These compounds act as BDNF mimetics and exhibit neuroprotective and antidepressant effects (Emili et al., 2020). Synthetic derivatives also promote neurogenesis and possess potent antidepressant effects (Liu et al., 2010).
Interaction with Biological Molecules
Studies have investigated the interactions of 3',6-Dihydroxyflavone with biological molecules. For instance, its interaction with bovine serum albumin in cyclodextrin medium has been analyzed, providing insights into its potential as a sensitive fluorescence probe in biological systems (Voicescu & Bandula, 2015).
Antimicrobial Properties
Certain dihydroxyflavone derivatives, like 6,7-Dihydroxyflavone, enhance the susceptibility of bacteria like Staphylococcus aureus to antibiotics, suggesting potential use in combating antibiotic resistance (Sato et al., 2004).
安全和危害
3’,6-Dihydroxyflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
未来方向
属性
IUPAC Name |
6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLABKHTFWHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350942 | |
| Record name | 3',6-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,3'-Dihydroxyflavone | |
CAS RN |
71592-46-6 | |
| Record name | 3',6-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



